molecular formula C20H26O5 B1251755 Xyloketal B

Xyloketal B

Número de catálogo: B1251755
Peso molecular: 346.4 g/mol
Clave InChI: CCNANHBVUNZCKA-FCOFOHSNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Xyloketal B is a natural product found in Xylaria with data available.

Aplicaciones Científicas De Investigación

Neuroprotective Effects

1.1 Mechanisms of Action

Xyloketal B exhibits neuroprotective properties primarily through several mechanisms:

  • Reduction of Oxidative Stress : It decreases reactive oxygen species (ROS) production by inhibiting NADPH oxidase activity, which is crucial in neurodegenerative processes. This effect is achieved by downregulating specific subunits of NADPH oxidase and enhancing the expression of anti-oxidative enzymes like heme oxygenase-1 (HO-1) .
  • Inhibition of Apoptosis : this compound promotes the expression of anti-apoptotic proteins such as Bcl-2 while reducing pro-apoptotic proteins like Bax. This shift helps prevent neuronal death during ischemic conditions .
  • Calcium Homeostasis : The compound reduces calcium influx in neurons, which is beneficial in preventing excitotoxicity associated with conditions like stroke .

1.2 Case Studies

  • Ischemic Stroke Treatment : In animal models, this compound has been shown to significantly reduce neuronal cell death following ischemic events. Studies indicated that pre-treatment with this compound improved outcomes in models of focal cerebral ischemia by reducing infarct size and neurological deficits .
  • Neonatal Hypoxic-Ischemic Encephalopathy : Research demonstrated that this compound effectively improved neuronal viability and recovery in neonatal mice subjected to hypoxic-ischemic injury. It reduced DNA fragmentation and enhanced sensorimotor functions post-injury .

Cardiovascular Applications

2.1 Endothelial Protection

This compound has been identified as a protective agent against endothelial dysfunction caused by oxidatively modified low-density lipoprotein (oxLDL). It mitigates endothelial injury by:

  • Decreasing superoxide production.
  • Restoring nitric oxide levels, which is vital for vascular health .

2.2 Anti-Hypertensive Effects

Recent studies have indicated that this compound may exert antihypertensive effects in models of renovascular hypertension. The compound demonstrated potential in lowering blood pressure and improving vascular function through its antioxidative properties .

Potential Applications in Neurodegenerative Diseases

Given its neuroprotective profile, this compound is being explored for potential applications in treating neurodegenerative diseases such as Alzheimer’s disease. Its ability to modulate apoptotic pathways and oxidative stress suggests it could be beneficial in managing conditions characterized by neuronal loss .

Summary Table of Applications

Application AreaMechanism of ActionKey Findings
NeuroprotectionReduces oxidative stress, inhibits apoptosisImproved outcomes in stroke and hypoxia models
Endothelial ProtectionDecreases ROS production, restores NO levelsProtects against oxLDL-induced endothelial injury
Anti-HypertensiveAntioxidative effectsLowers blood pressure in hypertensive models
Neurodegenerative DiseasesModulates apoptotic pathwaysPotential benefits for Alzheimer’s disease

Q & A

Basic Research Questions

Q. What experimental approaches are recommended to optimize the stereochemical synthesis of xyloketal B and its derivatives?

  • Methodological Answer : this compound’s synthesis involves condensation reactions with this compound acid and amines using BOP/DIEA reagents, followed by Mannich reactions with formaldehyde and amines to introduce 1,3-oxazine moieties. Due to its six asymmetric carbons, synthetic routes yield racemic mixtures of diastereoisomers (syn, anti and syn, syn configurations). Researchers should employ chiral chromatography or enantioselective catalysis to isolate specific stereoisomers. NMR and MS are critical for characterizing stereochemical ratios, with signal splitting in 1H^1H and 13C^{13}C spectra indicating diastereomeric pairs .

Q. How can in vitro assays evaluate this compound’s antioxidant efficacy in endothelial cell models?

  • Methodological Answer : Use serum-starved HUVECs treated with this compound (20–80 µM) to measure Nrf-2 DNA-binding activity via electrophoretic mobility shift assays (EMSAs). Parallel experiments should quantify HO-1 expression via Western blotting. A 6-hour treatment window is optimal, as prolonged exposure may induce cytotoxicity. Include positive controls (e.g., sulforaphane) and validate results with ROS scavenging assays (e.g., DCFH-DA) .

Q. What are validated protocols for assessing this compound’s lipid-lowering effects in NAFLD models?

  • Methodological Answer : In HFD+HFL-induced NAFLD mice, administer this compound (25–100 mg/kg/day) for 8 weeks. Measure hepatic TG/CHOL content via enzymatic kits and confirm lipid droplet reduction via H&E staining. In vitro, use HepG2 cells exposed to FFAs (1 mM palmitate/oleate) and quantify intracellular TG with Oil Red O. Downregulation of SREBP-1c and its target genes (FAS, ACC1) should be confirmed via RT-qPCR and Western blot .

Advanced Research Questions

Q. How does this compound modulate TRPM7-regulated PI3K/Akt and MEK/ERK signaling in glioblastoma?

  • Methodological Answer : In U251 cells, perform whole-cell patch-clamp assays to demonstrate this compound’s inhibition of TRPM7 currents (IC50_{50} ~300 µM). Validate pathway modulation via Western blotting for p-Akt (Ser473) and p-ERK1/2 (Thr202/Tyr204), with total Akt/ERK as controls. Combine with functional assays: MTT for proliferation (72-hour treatment) and wound healing for migration (48-hour gap closure analysis). Use TRPM7-overexpressing HEK-293 cells to confirm specificity .

Q. What strategies resolve contradictions in this compound’s dual effects on lipid metabolism and appetite regulation?

  • Methodological Answer : In vivo studies showing body weight reduction must distinguish between direct lipid-lowering (via SREBP-1c inhibition) and appetite suppression. Pair metabolic cage studies (monitoring food intake/energy expenditure) with hypothalamic leptin/NPY expression analysis. Use pair-fed control groups to isolate pharmacological effects from caloric restriction .

Q. How can chemoenzymatic synthesis improve this compound’s stereochemical purity for mechanistic studies?

  • Methodological Answer : Leverage biocatalysts (e.g., ketoreductases) to enantioselectively reduce ketone intermediates in this compound’s synthetic pathway. Optimize reaction conditions (pH, cofactors) using Design of Experiments (DoE). Validate enantiomeric excess (ee) via chiral HPLC and correlate with bioactivity in neuroprotection assays (e.g., H2_2O2_2-induced SH-SY5Y cell injury) .

Q. Data Analysis and Interpretation

Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound in heterogeneous cell populations?

  • Methodological Answer : For viability assays (e.g., MTT), use nonlinear regression (log[inhibitor] vs. response) to calculate IC50_{50} values. Apply ANOVA with Tukey’s post hoc test for multi-group comparisons (e.g., 37.5–300 µM treatments). For migration assays, quantify gap closure via ImageJ and analyze with mixed-effects models to account for time-dependent variability .

Q. How do researchers validate target engagement of this compound in complex signaling pathways?

  • Methodological Answer : Combine CRISPR/Cas9-mediated knockout of candidate targets (e.g., TRPM7, Nrf-2) with rescue experiments. For PI3K/Akt, transiently transfect cells with constitutively active Akt mutants and assess this compound’s efficacy loss. Use proximity ligation assays (PLA) to confirm direct interactions between this compound and pathway components .

Q. Experimental Design Considerations

Q. What controls are essential when evaluating this compound’s cytotoxicity in long-term colony formation assays?

  • Methodological Answer : Include vehicle controls (DMSO <0.1%) and positive controls (e.g., staurosporine). Pre-treat cells with NAC (5 mM) to discriminate ROS-mediated vs. direct cytotoxic effects. Normalize colony counts to seeding density and validate with live/dead staining .

Q. How to address batch variability in synthetic this compound used across independent studies?

  • Methodological Answer : Standardize batches via HPLC purity checks (>95%) and NMR fingerprinting. Share characterized samples through collaborative repositories. Report stereoisomer ratios (syn, anti vs. syn, syn) in supplementary data, as bioactivity may vary by configuration .

Propiedades

Fórmula molecular

C20H26O5

Peso molecular

346.4 g/mol

Nombre IUPAC

(4R,7R,8R,15R,18R,19R)-4,7,15,18-tetramethyl-3,5,14,16-tetraoxapentacyclo[11.7.0.02,10.04,8.015,19]icosa-1(13),2(10),11-trien-11-ol

InChI

InChI=1S/C20H26O5/c1-10-9-23-20(4)14(10)5-12-16(21)7-17-13(18(12)25-20)6-15-11(2)8-22-19(15,3)24-17/h7,10-11,14-15,21H,5-6,8-9H2,1-4H3/t10-,11-,14+,15+,19+,20+/m0/s1

Clave InChI

CCNANHBVUNZCKA-FCOFOHSNSA-N

SMILES isomérico

C[C@H]1CO[C@]2([C@@H]1CC3=C(O2)C=C(C4=C3O[C@@]5([C@H](C4)[C@H](CO5)C)C)O)C

SMILES canónico

CC1COC2(C1CC3=C(O2)C=C(C4=C3OC5(C(C4)C(CO5)C)C)O)C

Sinónimos

xyloketal B

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Xyloketal B
Reactant of Route 2
Xyloketal B
Reactant of Route 3
Xyloketal B
Reactant of Route 4
Xyloketal B
Reactant of Route 5
Xyloketal B
Reactant of Route 6
Xyloketal B

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.